Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate
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Overview
Description
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate is an organic compound with the molecular formula C12H15ClO6S It is a derivative of propanoic acid and features a chlorosulfonyl group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate typically involves the esterification of 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or a thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonamides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate involves its interaction with various molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and subsequent modification of the target molecule. This can result in the inhibition of enzyme activity or alteration of protein function, which is useful in biochemical studies and drug development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chlorosulfonyl)propanoate
- Methyl 3-(methanesulfonyl)propanoate
- Methyl 3-(trifluoromethanesulfonyl)propanoate
Uniqueness
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate is unique due to the presence of the dimethoxyphenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with biological targets and enhances its utility in various research applications.
Properties
Molecular Formula |
C12H15ClO6S |
---|---|
Molecular Weight |
322.76 g/mol |
IUPAC Name |
methyl 3-(2-chlorosulfonyl-4,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H15ClO6S/c1-17-9-6-8(4-5-12(14)19-3)11(20(13,15)16)7-10(9)18-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZYBDJNAXFPCNRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCC(=O)OC)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
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